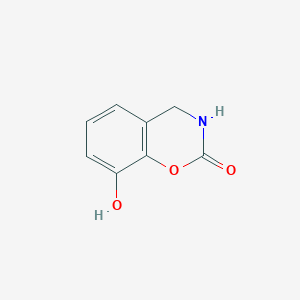![molecular formula C14H13ClN2OS B2783825 1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-59-4](/img/structure/B2783825.png)
1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . A key step in the synthesis involves the ANRORC reaction of 3-benzoyl chromones with benzamidines . Another approach consists of a K2S2O8-facilitated oxidative annulation reaction involving formamide .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is complex and diverse . The structure of 4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidine-4-carboxamide has been studied .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives vary widely depending on their specific structures and substitutions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Studies on the synthesis and characterization of pyrimidine derivatives, including those with thioxo groups, have been extensively conducted. These compounds are synthesized through various chemical reactions and are characterized using spectroscopic techniques such as NMR, FT-IR, and elemental analysis. For example, Kökbudak et al. (2020) discuss the synthesis and cytotoxic activity of new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, highlighting the importance of structural characterization in understanding the properties of these compounds Kökbudak et al., 2020.
Quantum Chemical Calculations
Quantum chemical calculations are utilized to predict the molecular properties of pyrimidine derivatives, which can include energy levels, electron distribution, and reactivity. These theoretical studies complement experimental findings and provide deeper insights into the behavior of these compounds at the molecular level Kökbudak et al., 2020.
Antitumor Activity
The antitumor activity of pyrimidine derivatives is a significant area of research. Compounds in this class have been tested against various cancer cell lines to evaluate their potential as therapeutic agents. For instance, Edrees and Farghaly (2017) report on the synthesis and antitumor activity of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, demonstrating the potential of pyrimidine derivatives in cancer treatment Edrees & Farghaly, 2017.
Antioxidant Properties
The antioxidant properties of pyrimidine derivatives have been investigated to understand their potential in combating oxidative stress. Akbas et al. (2018) explore the synthesis, characterization, and antioxidant properties of some new pyrimidine derivatives, providing insights into their reactivity and potential health benefits Akbas et al., 2018.
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-6-4-9(5-7-10)8-17-12-3-1-2-11(12)13(19)16-14(17)18/h4-7H,1-3,8H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBUJCPNKXJYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

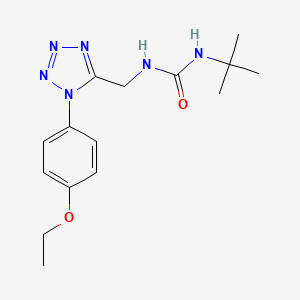
![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)
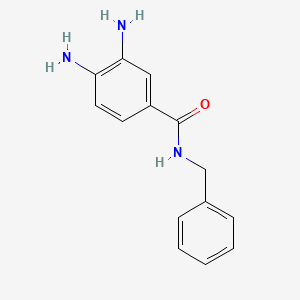
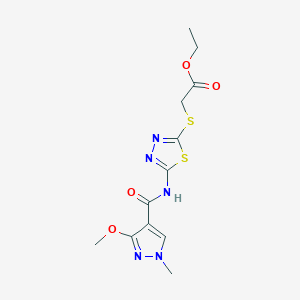
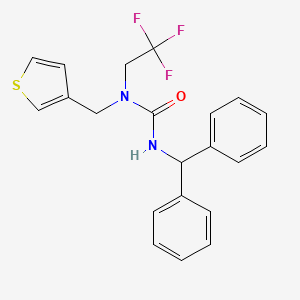
![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)
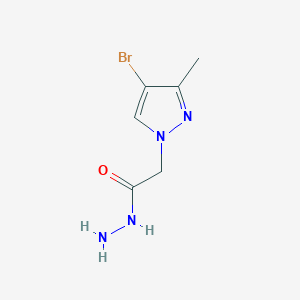
![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)
![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)
![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)
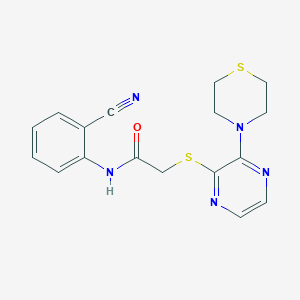
![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)
![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)
